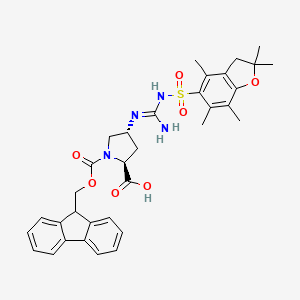

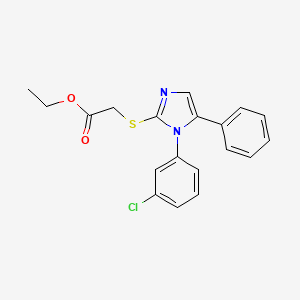

![molecular formula C26H28N4O3 B2509244 N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide CAS No. 1226440-90-9](/img/structure/B2509244.png)

N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical processes and therapeutic applications. Benzenesulfonamides have been extensively studied for their inhibitory effects on enzymes such as carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in conditions like glaucoma and neurodegenerative diseases, respectively .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of benzenesulfonamide with various reagents to introduce additional functional groups. For instance, the synthesis of N-substituted benzenesulfonamides has been achieved through reactions with different moieties, including methoxy groups, which are present in the compound of interest . The synthesis process is crucial as it affects the yield, purity, and pharmacological properties of the final compound.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various groups that influence the compound's biological activity. X-ray crystallography studies have been conducted to determine the precise molecular geometry, which is essential for understanding the compound's interaction with biological targets . The presence of methoxy groups and a benzothiazol moiety in the compound of interest suggests a complex structure that may engage in specific interactions with target enzymes.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. They can act as inhibitors for enzymes by mimicking the natural substrates and binding to the active site. The inhibitory activity is often evaluated through biochemical assays to determine the compound's potency and selectivity . The specific chemical reactions and interactions of the compound of interest with biological targets would require further investigation to elucidate its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzene ring. These properties are critical for the compound's bioavailability and pharmacokinetics. Spectroscopic methods like FT-IR and FT-Raman, along with computational studies, are employed to study these properties and predict the behavior of the compound under physiological conditions .

Scientific Research Applications

Photodynamic Therapy for Cancer

One study discusses a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its high singlet oxygen quantum yield. Such properties make it useful for photodynamic therapy (PDT), a cancer treatment modality. The compound’s good fluorescence properties and high singlet oxygen quantum yield are crucial for Type II PDT mechanisms, indicating its potential as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Another research focus is on benzenesulfonamide derivatives as carbonic anhydrase inhibitors (CAIs), crucial for treating conditions like glaucoma. Studies have synthesized new sulfonamide compounds demonstrating potent inhibition of human carbonic anhydrase isoforms, which could be beneficial for developing new therapeutic agents for ocular hypertension and related disorders. Notably, aminozolamide, a carbonic anhydrase inhibitor, has been studied for its effectiveness in reducing intraocular pressure with potential applications in the medical management of glaucoma (Lewis, Schoenwald, Barfknecht, & Phelps, 1986).

Antimicrobial Activity

Sulfonamide compounds have also been evaluated for their antimicrobial activities, with some studies focusing on their effects against various bacteria. For instance, Schiff bases derived from sulfa drugs and their metal complexes have been synthesized and shown to possess antimicrobial activities, indicating their potential in treating bacterial infections (Alyar et al., 2018).

properties

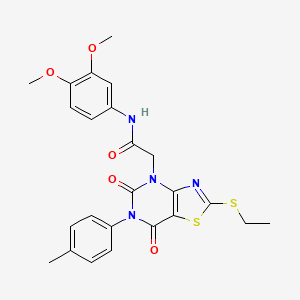

IUPAC Name |

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-4-17-5-7-22-21(13-17)25(19(15-27)16-28-22)30-11-9-18(10-12-30)26(31)29-20-6-8-23(32-2)24(14-20)33-3/h5-8,13-14,16,18H,4,9-12H2,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHBORDAWFMZHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

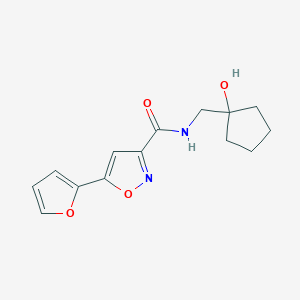

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

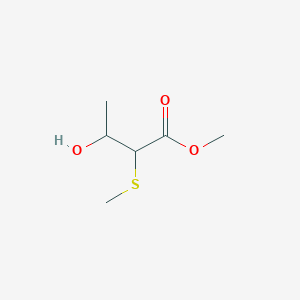

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)

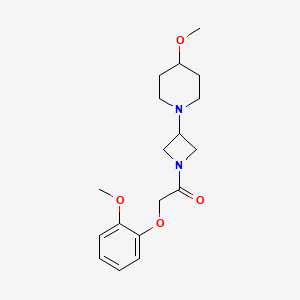

![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)

![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)